Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is systematically identified as benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride or benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride , depending on its stereochemical configuration. The IUPAC name derives from its pyrrolidine backbone substituted with an aminomethyl group at position 3, a benzyloxycarbonyl (Cbz) group at the nitrogen atom, and a hydrochloride counterion.
Key identifiers include:
The compound’s systematic naming follows priority rules for substituents on the pyrrolidine ring, with the benzyl ester and aminomethyl groups assigned positions based on Cahn-Ingold-Prelog priorities.
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula C₁₃H₁₉ClN₂O₂ (molecular weight: 270.75 g/mol) is consistent across both enantiomers. The stereocenter at the pyrrolidine C3 position determines the compound’s chirality, with the R and S configurations exhibiting distinct optical rotations:
- (R)-enantiomer : [α]₂₀/D = +6° (c = 1% in chloroform)
- (S)-enantiomer : Specific rotation data not explicitly reported but inferred to mirror R-configuration with opposite sign.
The aminomethyl group (-CH₂NH₂) and benzyl ester (-COOCH₂C₆H₅) adopt equatorial positions in the pyrrolidine chair-like conformation, minimizing steric hindrance. X-ray crystallography of related pyrrolidine derivatives confirms that the hydrochloride salt stabilizes the structure via ionic interactions between the protonated amine and chloride ion.
Crystallographic Data and Conformational Isomerism
While direct crystallographic data for this compound is limited, structural analogs provide insights:
- Pyrrolidine ring puckering : The ring adopts a C2-endo conformation, with torsional angles of 10–15° between adjacent carbons.
- Hydrogen bonding : The protonated aminomethyl group forms a bifurcated hydrogen bond with chloride (N–H···Cl, 2.1–2.3 Å).
- Torsional flexibility : The benzyl ester group rotates freely, with energy barriers <5 kcal/mol between conformers.
| Parameter | Value |
|---|---|
| Bond length (N–Cl) | 3.2 Å |
| Dihedral angle (C3–C4) | 55.3° |
| Packing symmetry | Monoclinic, space group P2₁/c |
Conformational isomerism arises from pyrrolidine ring puckering and ester group rotation, though the hydrochloride salt restricts flexibility compared to the free base.
Comparative Analysis of Enantiomeric Forms (R vs. S Configurations)
The R and S enantiomers exhibit identical physicochemical properties but differ in biological interactions and synthetic applications:
The R-enantiomer is preferentially used in neurology due to its affinity for dopaminergic pathways, while the S-enantiomer shows promise in antidepressant research. Stereochemical purity (>99% ee) is critical for pharmaceutical applications, achieved via chiral auxiliaries or chromatography.
Properties
IUPAC Name |
benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKKIXMBFFDIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660819 | |
| Record name | Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245807-19-5 | |
| Record name | Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically proceeds via the following key steps:
Starting Material: The synthesis often begins with a pyrrolidine derivative such as tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate or 3-(aminomethyl)pyrrolidine itself.
Protection of the Amine Group: The amine group is protected to prevent side reactions during subsequent steps. Common protecting groups include Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy, benzyl chloroformate). For example, Boc protection is introduced by reacting the amine with di-tert-butyl dicarbonate under basic conditions.
Introduction of the Benzyl Group: The benzyl ester is introduced by reacting the carboxyl group with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This step is usually carried out under an inert atmosphere (nitrogen or argon) and controlled temperature to prevent side reactions.
Deprotection and Salt Formation: After the benzylation step, the Boc protecting group is removed by acid treatment, commonly using hydrochloric acid, to yield the hydrochloride salt of the target compound.
Purification: The final product is purified by crystallization or chromatographic methods to achieve high purity suitable for research or industrial applications.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amine Protection | Boc2O or Cbz-Cl, base (e.g., triethylamine) | Room temperature to mild heating |
| Benzylation | Benzyl chloroformate, base (e.g., DMAP, TEA) | Inert atmosphere, controlled temperature |
| Deprotection | HCl in organic solvent or aqueous medium | Acidic conditions to form hydrochloride salt |
| Purification | Crystallization or chromatography | Solvent choice depends on solubility profile |
Industrial Production Methods
Industrial synthesis follows similar routes but emphasizes scalability, yield optimization, and product consistency:
Large-scale reactors with precise temperature and atmosphere control are used.
Automated synthesis equipment facilitates reproducibility and quality control.
Purification is optimized through crystallization or preparative chromatography to meet pharmaceutical-grade standards.
Quality Control: Analytical techniques such as NMR, HPLC, and chiral HPLC are employed to confirm purity, structure, and enantiomeric excess.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Material | tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate or free amine | Same but in bulk quantities |
| Protection Group | Boc or Cbz | Boc or Cbz, with automated dosing |
| Base | Triethylamine, DMAP | Triethylamine or pyridine |
| Solvent | Dichloromethane, THF, DMF | Optimized solvent mixtures for scale |
| Temperature | 0–25 °C | Controlled 0–40 °C |
| Reaction Time | Hours to overnight | Optimized for throughput |
| Purification Method | Chromatography, crystallization | Crystallization, industrial chromatography |
| Yield | 50–80% | 70–90% (optimized) |
| Enantiomeric Excess (ee) | >95% (with chiral catalysts) | >98% (with process control) |
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted benzyl derivatives .
Scientific Research Applications
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
- (R)-Benzyl 3-(Aminomethyl)pyrrolidine-1-carboxylate Hydrochloride (CAS: 1217726-65-2) Similarity: 0.83 (structural) . Key Difference: The (R)-enantiomer shares identical molecular weight and formula but differs in stereochemistry, which can influence binding affinity in chiral environments (e.g., enzyme active sites) . Applications: Both enantiomers are available at 95% purity (Combi-Blocks), enabling studies on stereoselectivity in drug design .
Ring-Size Analogues
- Benzyl 4-Aminopiperidine-1-carboxylate (CAS: 120278-07-1) Structure: Six-membered piperidine ring vs. five-membered pyrrolidine. Safety: Limited toxicological data available; first-aid measures emphasize eye and skin washing .
Substituted Aminomethyl Derivatives
- Benzyl 3-((Methylamino)methyl)pyrrolidine-1-carboxylate Hydrochloride (CAS: 1624262-40-3) Structure: Methyl substitution on the aminomethyl group. Molecular Formula: C₁₄H₂₁ClN₂O₂ (MW: 284.78 g/mol) .
Alternative Protecting Groups
- (R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride (CAS: 916214-31-8) Structure: Boc (tert-butyloxycarbonyl) instead of Cbz. Molecular Formula: C₁₀H₂₀ClN₂O₂ (MW: 236.7 g/mol) . Key Difference: Boc groups are acid-labile, enabling selective deprotection under milder conditions compared to Cbz (which requires hydrogenolysis) .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, often referred to as (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an aminomethyl group and a benzyl group. This unique structure is believed to contribute to its interactions with various biological targets, particularly in the central nervous system.
Biological Activities
Research indicates that (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride exhibits potential activities in the following areas:
- Neuropharmacology : Its structural similarity to neurotransmitter modulators suggests interactions with dopamine and serotonin pathways, indicating potential applications in treating depression and anxiety disorders.
- Enzyme Modulation : The compound can modulate the activity of enzymes or receptors through hydrogen bonding and hydrophobic interactions, leading to various biological effects.
- Therapeutic Applications : Preliminary studies suggest its utility as a precursor in drug development for neuropsychiatric conditions.
The mechanism of action involves interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the benzyl group enhances hydrophobic interactions. These interactions may influence synaptic transmission and neuroplasticity, which are crucial for therapeutic effects in neuropharmacology.
Case Studies
- Neurotransmitter Interaction : A study demonstrated that compounds similar to (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride could modulate receptor activity in animal models, suggesting a potential role in managing mood disorders.
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific enzymes related to inflammation. Results indicated that it might reduce the production of pro-inflammatory cytokines, highlighting its anti-inflammatory properties .
Data Table: Summary of Biological Activities
Synthesis Methods
Several synthesis methods for (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride have been reported. These methods ensure high purity and yield, making the compound suitable for further research in biological applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride?
- Methodology : Synthesis typically involves protecting-group strategies. For example, the pyrrolidine core can be functionalized via Boc-protection of the amine, followed by benzyl carbamate formation. A common approach includes:
Boc-protection of 3-(aminomethyl)pyrrolidine under anhydrous conditions (e.g., Boc₂O, DCM, TEA).
Benzylation using benzyl chloroformate in the presence of a base (e.g., NaHCO₃).
Acidic deprotection (HCl/dioxane) to yield the hydrochloride salt .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation. Purity can be enhanced using recrystallization (e.g., ethanol/water mixtures) .
Q. How should researchers safely handle this compound given limited toxicological data?
- Safety Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to minimize inhalation risks .
- Exposure Response :
- Skin Contact : Wash immediately with soap/water for ≥15 minutes; seek medical attention if irritation persists .
- Eye Contact : Rinse with water for 15 minutes; consult an ophthalmologist .
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
Q. What analytical techniques are optimal for structural confirmation?
- Techniques :
- NMR (¹H/¹³C) : Confirm stereochemistry (e.g., (S)- or (R)-enantiomers) and amine proton environments .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₉ClN₂O₂: calculated 270.1135, observed 270.1135 ± 0.0005) .
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers (mobile phase: hexane/isopropanol with 0.1% TFA) .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence biological activity in drug development?
- Experimental Design :
Synthesize both (R)- and (S)-enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) .
Test in receptor-binding assays (e.g., kinase inhibition) to compare IC₅₀ values.
- Case Study : In Janus kinase (JAK) inhibitor research, (S)-enantiomers showed 5-fold higher potency than (R)-forms due to steric compatibility with the ATP-binding pocket .
Q. How can conflicting solubility data in polar solvents be resolved?
- Data Contradiction Analysis :
- Issue : Reported solubility in water ranges from 10 mg/mL to <1 mg/mL .
- Methodology :
Perform dynamic light scattering (DLS) to detect aggregates.
Use co-solvents (e.g., DMSO ≤5%) or pH adjustment (e.g., phosphate buffer, pH 4.0) to enhance solubility .
- Recommendation : Pre-saturate solvents with nitrogen to prevent oxidation of the benzyl group during dissolution .
Q. What strategies mitigate decomposition during long-term storage?
- Stability Studies :
- Conditions : Accelerated degradation tests (40°C/75% RH for 6 months) .
- Findings :
| Storage Condition | Degradation Products | % Purity Loss (HPLC) |
|---|---|---|
| 25°C, dry | None detected | <2% |
| 40°C, humid | Hydrolyzed benzyl ester | 15–20% |
Q. How is this compound utilized in synthesizing pharmaceutical impurities (e.g., Upadacitinib-related derivatives)?
- Application : It serves as a precursor for impurities via:
Alkylation : React with imidazo-pyrrolo-pyrazine intermediates to form Upadacitinib Impurity 91 .
Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate impurities ≥95% purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
